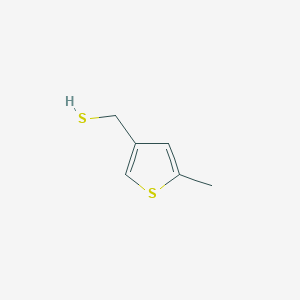

(5-Methylthiophen-3-yl)methanethiol

Description

Properties

IUPAC Name |

(5-methylthiophen-3-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFKDBWSFIGTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-3-yl)methanethiol can be achieved through several methods. One common approach involves the alkylation of 5-methylthiophene with methanethiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0°C to room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as distillation or recrystallization to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-3-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiol group to a methyl group using reducing agents such as lithium aluminum hydride.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Methyl-substituted thiophene derivatives.

Substitution: Thiophene derivatives with different substituents at the 3-position.

Scientific Research Applications

(5-Methylthiophen-3-yl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-3-yl)methanethiol depends on its specific application. In biological systems, it may interact with cellular targets through its thiol group, which can form disulfide bonds with proteins, affecting their function. The methyl group may also influence its interaction with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (5-Methylthiophen-3-yl)methanethiol with methanethiol and other thiol-containing compounds:

*Estimated based on aromatic thiol analogs.

†Estimated based on similar thiophene derivatives.

‡Derived from triazole-thiol studies .

Key Observations :

- The thiophene ring in this compound introduces aromaticity and conjugation, which may lower the thiol pKa compared to aliphatic methanethiol (10.4) due to electron-withdrawing effects .

- The compound’s higher molecular weight and aromatic structure result in a significantly elevated boiling point relative to methanethiol.

Reactivity and Functional Behavior

a) Thiol Oxidation :

Like methanethiol, this compound is expected to oxidize to disulfides (e.g., dimerization to bis(5-methylthiophen-3-yl)methyldisulfide) under aerobic conditions. Methanethiol oxidation produces dimethyl disulfide (DMDS) and hydrogen peroxide, a reaction critical in microbial metabolism . The aromatic thiophene ring may stabilize intermediates, altering oxidation kinetics compared to aliphatic thiols.

b) Microbial Interactions: Methanethiol inhibits methane oxidation in Methylacidiphilum fumariolicum SolV at concentrations >3 µM, likely due to toxic intermediates like H2S or formaldehyde .

c) Catalytic and Synthetic Applications: Methanethiol is synthesized industrially via methanol thiolation (CH3OH + H2S → CH3SH + H2O) using K2WO4/alumina catalysts . For this compound, analogous thiolation strategies could involve halogenated thiophene precursors and nucleophilic substitution with HS– or CH3S–, as seen in triazole-thiol synthesis .

Biological Activity

(5-Methylthiophen-3-yl)methanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula : C₇H₈S₂

IUPAC Name : this compound

Molecular Weight : 172.27 g/mol

The compound consists of a thiophenic ring substituted with a methyl group and a methanethiol group. Its unique structure contributes to its biological activities, particularly in pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Compounds containing sulfur are known for their ability to scavenge free radicals, which can prevent oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Cytotoxicity against Cancer Cells : In vitro studies have shown that it may possess cytotoxic effects on various cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : The thiol group can donate electrons to neutralize ROS, reducing oxidative damage.

Case Studies

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, suggesting strong antioxidant capabilities. -

Cytotoxicity Evaluation :

In vitro tests on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that this compound induced apoptosis, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.